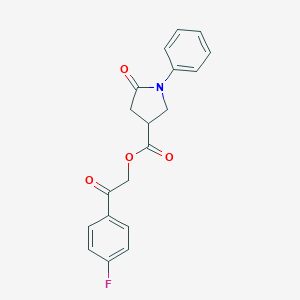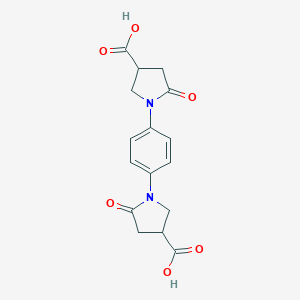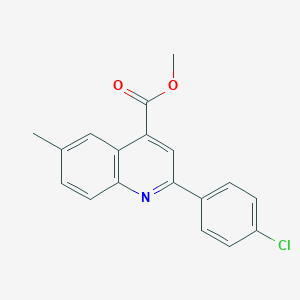![molecular formula C23H25N3 B271346 4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline](/img/structure/B271346.png)
4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline, also known as E-2-(4-ethylpiperazin-1-yl)-N-(4-(2-phenylethenyl)quinolin-8-yl)acetamide, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
作用机制
The mechanism of action of 4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. This compound has been found to inhibit the activity of several kinases, including AKT and ERK, which are known to play a role in cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline has been found to have a variety of other biochemical and physiological effects. This compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine and serotonin.
实验室实验的优点和局限性
One of the main advantages of using 4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline in lab experiments is its versatility. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. However, one limitation of this compound is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline. One area of research is the development of new cancer therapies based on this compound. Another area of research is the investigation of the compound's effects on other biological processes, such as inflammation and neurodegenerative diseases. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential toxicity, which will be important for the development of safe and effective therapies.
合成方法
The synthesis of 4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline involves a multi-step process that begins with the reaction of 8-hydroxyquinoline with 2-bromoacetophenone to form the intermediate 2-(8-quinolinyl)acetophenone. This intermediate is then reacted with ethyl piperazine and 4-bromostyrene to form the final product.
科学研究应用
4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline has been shown to have a variety of applications in scientific research. One of the most promising applications is in the study of cancer. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
属性
产品名称 |
4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline |
|---|---|
分子式 |
C23H25N3 |
分子量 |
343.5 g/mol |
IUPAC 名称 |
4-[(E)-2-[4-(4-ethylpiperazin-1-yl)phenyl]ethenyl]quinoline |
InChI |
InChI=1S/C23H25N3/c1-2-25-15-17-26(18-16-25)21-11-8-19(9-12-21)7-10-20-13-14-24-23-6-4-3-5-22(20)23/h3-14H,2,15-18H2,1H3/b10-7+ |
InChI 键 |
NQMWVBRQOSJCBU-JXMROGBWSA-N |
手性 SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)/C=C/C3=CC=NC4=CC=CC=C34 |
SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)C=CC3=CC=NC4=CC=CC=C34 |
规范 SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)C=CC3=CC=NC4=CC=CC=C34 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![N-(3-{[3-(2-furoylamino)anilino]carbonyl}phenyl)-2-furamide](/img/structure/B271273.png)
![5-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271277.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271278.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B271279.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271283.png)
![5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271286.png)
![3-Methyl-6-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B271292.png)
![Methyl 4-[(3-methylbenzoyl)amino]benzoate](/img/structure/B271296.png)